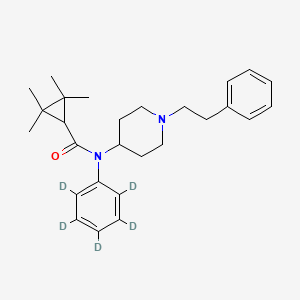

![molecular formula C10H13N4O8P B12353476 [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12353476.png)

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

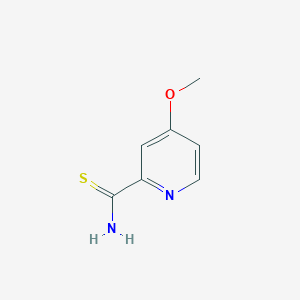

[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyldihydrogenphosphat ist eine komplexe organische Verbindung, die in verschiedenen biochemischen Prozessen eine entscheidende Rolle spielt. Es ist ein Nukleotid, das ein Baustein von Nukleinsäuren wie DNA und RNA ist. Diese Verbindung ist für die Speicherung und Übertragung genetischer Informationen in lebenden Organismen unerlässlich.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyldihydrogenphosphat beinhaltet typischerweise die Phosphorylierung von Nukleosiden. Eine gängige Methode ist die Reaktion eines Nukleosids mit einem Phosphorylierungsmittel wie Phosphorylchlorid (POCl3) in Gegenwart einer Base wie Pyridin. Die Reaktion wird unter wasserfreien Bedingungen durchgeführt, um die Hydrolyse des Phosphorylierungsmittels zu verhindern.

Industrielle Produktionsverfahren

In industriellen Umgebungen wird die Produktion dieser Verbindung oft mit automatisierten Synthesizern hochskaliert. Diese Maschinen können die Reaktionsbedingungen wie Temperatur, pH-Wert und Reagenzkonzentrationen präzise steuern, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst in der Regel mehrere Schritte, darunter die Schutz- und Entschützung funktioneller Gruppen, um unerwünschte Nebenreaktionen zu verhindern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyldihydrogenphosphat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um je nach verwendetem Oxidationsmittel verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Purinring oder die Phosphatgruppe modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können an der Phosphatgruppe auftreten und zur Bildung verschiedener Nukleotid-Analoga führen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden häufig verwendet.

Substitution: Nucleophile wie Ammoniak (NH3) oder verschiedene Amine können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erleichtern.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Oxo-Derivaten führen, während die Reduktion Hydroxy-Derivate ergeben kann.

Wissenschaftliche Forschungsanwendungen

[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyldihydrogenphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese verschiedener Nukleotid-Analoga und als Reagenz in biochemischen Assays verwendet.

Biologie: Die Verbindung ist für die Untersuchung genetischer Prozesse unerlässlich, darunter DNA-Replikation, Transkription und Translation.

Medizin: Es wird bei der Entwicklung von antiviralen und krebshemmenden Medikamenten eingesetzt. Von dieser Verbindung abgeleitete Nukleotid-Analoga können die Virusreplikation und die Proliferation von Krebszellen hemmen.

Industrie: Die Verbindung wird bei der Herstellung von Diagnosesets und als Standard in der analytischen Chemie verwendet.

Wirkmechanismus

Der Wirkmechanismus von [(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyldihydrogenphosphat beinhaltet seine Einarbeitung in Nukleinsäuren. Es dient als Substrat für DNA- und RNA-Polymerasen, Enzyme, die die Synthese von DNA bzw. RNA katalysieren. Die Verbindung bindet an das aktive Zentrum dieser Enzyme und erleichtert die Addition von Nukleotiden an die wachsende Nukleinsäurekette. Dieser Prozess ist für die Replikation und Expression genetischer Informationen unerlässlich.

Wirkmechanismus

The mechanism of action of [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into nucleic acids. It acts as a substrate for DNA and RNA polymerases, enzymes that catalyze the synthesis of DNA and RNA, respectively. The compound binds to the active site of these enzymes, facilitating the addition of nucleotides to the growing nucleic acid chain. This process is crucial for the replication and expression of genetic information.

Vergleich Mit ähnlichen Verbindungen

[(2R,3S,4R,5R)-3,4-Dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyldihydrogenphosphat ist aufgrund seiner spezifischen Struktur und Funktion einzigartig. Zu den ähnlichen Verbindungen gehören:

Adenosintriphosphat (ATP): Ein Nukleotid, das als primärer Energieträger in Zellen dient.

Guanosintriphosphat (GTP): Ein weiteres Nukleotid, das an der Energieübertragung und Signaltransduktion beteiligt ist.

Cytidintriphosphat (CTP): Ein Nukleotid, das bei der Synthese von RNA verwendet wird.

Thymidintriphosphat (TTP): Ein Nukleotid, das bei der Synthese von DNA verwendet wird.

Jede dieser Verbindungen hat einzigartige Eigenschaften und Funktionen, aber sie alle haben gemeinsam, dass sie Nukleotide sind, die an essentiellen Zellprozessen beteiligt sind.

Eigenschaften

Molekularformel |

C10H13N4O8P |

|---|---|

Molekulargewicht |

348.21 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate |

InChI |

InChI=1S/C10H13N4O8P/c15-6-4(1-21-23(18,19)20)22-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17/h2-7,10,15-16H,1H2,(H2,18,19,20)/t4-,5?,6-,7-,10-/m1/s1 |

InChI-Schlüssel |

AQXKGQJLGOXRBW-XXWJQXOGSA-N |

Isomerische SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O |

Kanonische SMILES |

C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12353421.png)

![5-[2,4,5,6,7-pentadeuterio-3-(4-methoxybenzoyl)indol-1-yl]pentanoic acid](/img/structure/B12353439.png)

![18H-16a,19-Metheno-16aH-benzo[b]naphth[2,1-j]oxacyclotetradecin-18,20(1H)-dione, 4-(acetyloxy)-2,3,4,4a,6a,9,10,12a,15,16,20a,20b-dodecahydro-21-hydroxy-1,6,7,11,12a,14,15,20a-octamethyl-, (1S,4S,4aS,6aR,7E,11E,12aR,15R,16aS,20aS,20bR)-(9CI)](/img/structure/B12353454.png)

![7-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one](/img/structure/B12353458.png)

![(16Z)-11-(2-pyrrolidin-1-ylethoxy)-14,19-dioxa-5,7,27-triazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(24),5,8(26),9,11,16,21(25),22-octaene](/img/structure/B12353509.png)